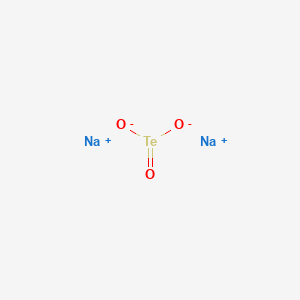
DL-Homocystine-3,3,3',3',4,4,4',4'-d8
説明
DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 is a deuterated form of DL-Homocystine . It is composed of two molecules of homocysteine . Homocysteine is considered to have a significant role in the pathophysiology and mechanism of schizophrenia .
Molecular Structure Analysis
The empirical formula of DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8 is C8D8H8N2O4S2 . The molecular weight is 276.40 .科学的研究の応用
Pharmacokinetics and Drug Metabolism
Deuterium-labeled compounds like DL-Homocystine-d8 are used to investigate the pharmacokinetics and metabolism of drugs. The incorporation of deuterium can affect the metabolic stability and pharmacokinetic profile, potentially leading to improved drug formulations .
Biomolecular NMR Spectroscopy
In biomolecular NMR (Nuclear Magnetic Resonance) spectroscopy, stable isotopes like deuterium are essential for labeling proteins or nucleic acids. This allows for detailed structural and dynamic studies of biomolecules .
Metabolomics Studies
Metabolomics, the study of small molecules in biological systems, utilizes labeled compounds like DL-Homocystine-d8 as internal standards to quantify metabolites accurately and to trace metabolic pathways .
Proteomics Research
In proteomics, deuterium-labeled compounds are used for quantitative mass spectrometry. This helps in the identification and quantification of proteins in complex mixtures .
Clinical Research on Schizophrenia
DL-Homocystine and its derivatives are recognized as significant substances in the pathogenesis and pathophysiology of schizophrenia. Research involving labeled DL-Homocystine can provide insights into the biochemical alterations associated with this condition .
Antitumor Agent Synthesis
Labeled DL-Homocystine is used in synthesizing potential antitumor agents. It serves as a precursor in the inhibition of enzymes like L-asparagine, which is a target for certain antitumor strategies .
Thrombosis Risk Assessment
Elevated levels of homocysteine are associated with an increased risk of thrombosis. Deuterium-labeled DL-Homocystine can be used in clinical studies to understand the role of homocysteine in venous and arterial thrombosis .
Stable Isotope Tracer Studies
In tracer studies, deuterium-labeled compounds like DL-Homocystine-d8 are used to trace the flow of substances through metabolic pathways. This can provide valuable information about the metabolism of homocysteine and related compounds .
作用機序
DL-Homocystine-3,3,3’,3’,4,4,4’,4’-d8
, also known as 2-amino-4-[(3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl)disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid , is a deuterium-labeled form of DL-Homocystine . Here is a detailed analysis of its mechanism of action:
Target of Action
Homocysteine, the non-deuterated form of this compound, is known to play a significant role in various biochemical processes, including methylation of proteins, dna, and lipids, as well as protein synthesis and metabolism .
Mode of Action
It is known that homocysteine can influence various biological processes through its interaction with other molecules .
Biochemical Pathways
Homocysteine, the non-deuterated form of this compound, is involved in several biochemical pathways, including the methionine cycle and the transsulfuration pathway . These pathways are crucial for various biological processes, including amino acid metabolism and the synthesis of important biomolecules.
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Elevated levels of homocysteine, the non-deuterated form of this compound, have been associated with an increased risk of various health conditions, including cardiovascular diseases and neurological disorders .
特性
IUPAC Name |
2-amino-4-[(3-amino-3-carboxy-1,1,2,2-tetradeuteriopropyl)disulfanyl]-3,3,4,4-tetradeuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SSC([2H])([2H])C([2H])([2H])C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Homocystine-3,3,3',3',4,4,4',4'-d8 | |
CAS RN |
108641-82-3 | |
| Record name | DL-HOMOCYSTINE-3,3,3',3',4,4,4',4'-D8, 98 ATOM % D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is DL-Homocystine-3,3,3′,3′,4,4,4′,4′-d8 used as an internal standard in this research?
A1: DL-Homocystine-3,3,3′,3′,4,4,4′,4′-d8 is a stable isotope-labeled analog of homocystine, which is the oxidized dimer of homocysteine. Using a stable isotope-labeled internal standard is a common practice in mass spectrometry analysis. It helps to correct for variations during sample preparation and ionization, leading to more accurate and reliable quantification of the target analyte, in this case, homocysteine [].
Q2: What is the analytical method described in the research for quantifying aminothiols in cereal products?
A2: The research utilized a Liquid Chromatography Orbitrap Mass Spectrometry method. This involves derivatizing the aminothiols (cysteine, homocysteine, and glutathione) with N-(2-acridonyl)maleimide before analysis. The Orbitrap mass spectrometer provides high-resolution accurate mass measurements of the derivatized compounds. The use of DL-Homocystine-3,3,3′,3′,4,4,4′,4′-d8 as an internal standard allows for precise quantification of these aminothiols in various cereal products [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)








